Amrinone lactate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Amrinone lactate is a polymer.

Scientific Research Applications

1. Exercise Hemodynamics and Metabolism in Heart Failure

Amrinone has shown substantial benefits in the acute hemodynamic and metabolic effects during exercise in patients with severe congestive heart failure. It enhances exercise capacity, improves exercise hemodynamics, and reduces anaerobic metabolism during exercise (Siskind et al., 1981).

2. Survival in Hemorrhagic Shock

Studies indicate that Amrinone can significantly increase survival rates in experimental models of hemorrhagic shock. Its use resulted in increased mean arterial pressure and tissue oxygen tension, thereby enhancing survival compared to controls (Daughters et al., 1994).

3. Reconstructive Surgery

Amrinone's efficacy has been assessed in plastic surgery, particularly for enhancing flap blood flow after reconstructive surgery and relieving intraoperative vasospasm. It has been found as effective as prostaglandin E1 and lidocaine in improving the hemodynamics of flaps (Ichioka et al., 2001).

4. Postischemic Myocardial Metabolism

Amrinone has been shown to improve postischemic myocardial metabolism in rat heart-lung preparation. It appears to enhance myocardial ATP levels and energy charge levels, suggesting its role in postischemic myocardial recovery (Kume et al., 1996).

5. Ischemia-Reperfusion Injury in Hepatectomy

In the context of liver ischemia-reperfusion injury, especially in cirrhotic patients undergoing liver resection, Amrinone has shown positive effects on intraoperative indocyanine green elimination, indicating its potential role in liver surgery (Orii et al., 2000).

6. Muscle Pyruvate Dehydrogenase Complex Activity During Sepsis

Amrinone prevents the inhibition of muscle pyruvate dehydrogenase complex activity during sepsis, thereby reducing plasma lactate concentrations. This suggests its potential application in managing metabolic imbalances in septic conditions (Vary, 1996).

7. Treatment of the Failing Heart

Amrinone, through its unique mechanism of action, augments cardiac output and decreases pulmonary capillary wedge pressure, right atrial pressure, and systemic vascular resistance, making it effective in the treatment of left ventricular failure (Mancini et al., 1985).

8. Coronary Artery Stenosis

Studies show that Amrinone does not impair myocardial aerobic metabolism and can increase cardiac index under coronary artery stenosis, indicating its potential in managing coronary artery-related complications (Tateyama et al., 1996).

9. Pharmacokinetics

Research on the pharmacokinetics of Amrinone in various populations, such as neonates and infants, provides valuable insights for drug dosage requirements in different age groups and clinical conditions (Lawless et al., 1988).

10. Thermogenic Effects

Amrinone's thermogenic effects have been studied, revealing minimal thermogenic and metabolic impacts in humans without cardiac failure, which is important in understanding its systemic effects (Ruttimann et al., 1994).

11. Perioperative Myocardial Dysfunction

As a treatment alternative for perioperative myocardial dysfunction, Amrinone's combined positive inotropic support with vasodilation offers significant clinical advantages, particularly in patients undergoing cardiac or noncardiac surgery (Hines, 1989).

Properties

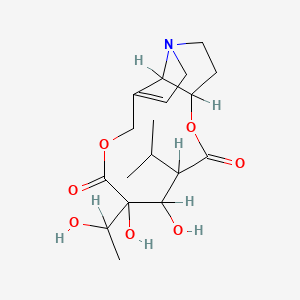

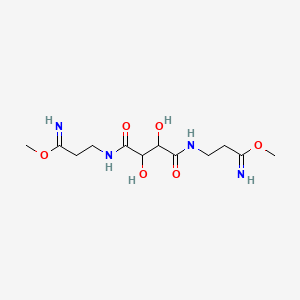

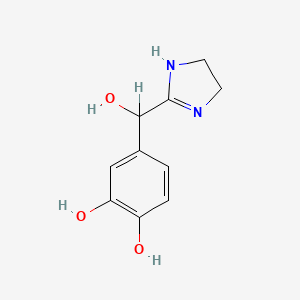

Molecular Formula |

C13H15N3O4 |

|---|---|

Molecular Weight |

277.28 g/mol |

IUPAC Name |

3-amino-5-pyridin-4-yl-1H-pyridin-2-one;3-hydroxypropanoic acid |

InChI |

InChI=1S/C10H9N3O.C3H6O3/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7;4-2-1-3(5)6/h1-6H,11H2,(H,13,14);4H,1-2H2,(H,5,6) |

InChI Key |

NSLALHQEHXBOHP-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)N.C(CO)C(=O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,5-trimethyl-6H-pyrido[4,3-b]carbazol-2-ium-9-ol;acetate](/img/structure/B1195214.png)

![2-Methyl-5-[2-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclopropyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1195221.png)

![[3.3]Paracyclophane](/img/structure/B1195223.png)

![10H-[1]benzothiolo[3,2-b]indole](/img/structure/B1195227.png)